

Bambuterol-d9 hydrochloride CAS number and molecular weight.

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Compound of Interest

Compound Name: *Bambuterol-d9hydrochloride*

Cat. No.: *B586135*

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Technical Guide: Bambuterol-d9 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on Bambuterol-d9 hydrochloride, a deuterated isotopologue of Bambuterol hydrochloride. The inclusion of nine deuterium atoms offers a stable, heavy-isotope labeled version of the parent compound, making it an invaluable tool in specific analytical applications within drug development and clinical research. Its primary utility is as an internal standard for the quantification of Bambuterol in biological matrices, ensuring accuracy and precision in pharmacokinetic and metabolic studies.

Core Chemical and Physical Data

The fundamental properties of Bambuterol-d9 hydrochloride are summarized below. This data is critical for accurate measurement and preparation of standards in a laboratory setting.

Parameter	Value	Reference
CAS Number	1794810-59-5	[1][2]
Molecular Formula	C18H21D9CIN3O5	[1]
Molecular Weight	412.96 g/mol	[1][2]
Synonyms	N,N-Dimethylcarbamic Acid 3- [[[(Dimethylamino)carbonyl]oxy] - 5-[2-[(1,1-dimethylethyl- d9)amino]-1- hydroxyethyl]phenyl Ester Hydrochloride	

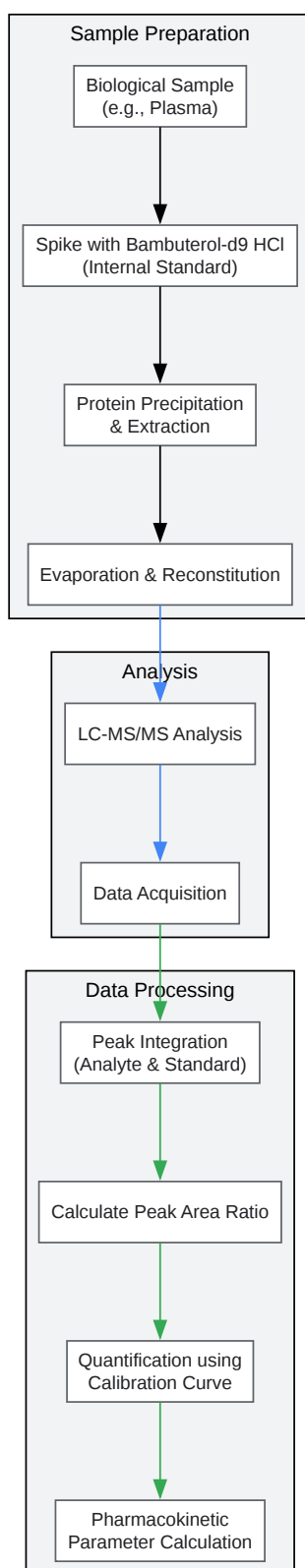
Application in Quantitative Bioanalysis

Bambuterol-d9 hydrochloride is intended for use as an internal standard in analytical methodologies, most commonly in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS. In such workflows, a known quantity of the deuterated standard is spiked into biological samples (e.g., plasma, urine) prior to extraction and analysis.

Because Bambuterol-d9 hydrochloride is chemically identical to the non-labeled Bambuterol, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the endogenous or administered Bambuterol. This allows for precise quantification of the analyte, as the ratio of the analyte's signal to the internal standard's signal corrects for variability during sample preparation and analysis.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard like Bambuterol-d9 hydrochloride.



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Bioanalytical workflow for quantification of Bambuterol.

General Experimental Protocol

While specific parameters must be optimized for the instrument and matrix, the following provides a general protocol for the use of Bambuterol-d9 hydrochloride as an internal standard for the quantification of Bambuterol in human plasma.

- Preparation of Stock Solutions:
 - Prepare a 1 mg/mL stock solution of Bambuterol hydrochloride (the analyte) in methanol.
 - Prepare a 1 mg/mL stock solution of Bambuterol-d9 hydrochloride (the internal standard) in methanol.
 - From these, prepare working solutions at appropriate concentrations through serial dilutions.
- Preparation of Calibration Curve Standards and Quality Controls:
 - Spike blank human plasma with the Bambuterol working solution to create calibration standards at a range of concentrations (e.g., 1-1000 ng/mL).
 - Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
- Sample Preparation:
 - To 100 μ L of each plasma sample (calibration standards, QCs, and unknown samples), add 25 μ L of the Bambuterol-d9 hydrochloride working solution (e.g., at 500 ng/mL). Vortex briefly.
 - Add 400 μ L of acetonitrile to precipitate proteins. Vortex for 2 minutes.
 - Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new set of tubes and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- LC-MS/MS Analysis:
 - Inject a portion of the reconstituted sample (e.g., 5-10 μ L) onto an appropriate C18 analytical column.
 - Perform chromatographic separation using a gradient elution program.
 - Detect the analyte and internal standard using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for both Bambuterol and Bambuterol-d9 hydrochloride should be optimized beforehand.
- Data Analysis:
 - Integrate the chromatographic peaks for both the analyte and the internal standard.
 - Calculate the peak area ratio (analyte peak area / internal standard peak area).
 - Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
 - Determine the concentration of Bambuterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

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References

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